molecular formula C26H25N3O4 B245982 N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

カタログ番号 B245982
分子量: 443.5 g/mol
InChIキー: LQWYEXCCDMWGMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BRL-15572, is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor and has been studied for its effects on addiction, schizophrenia, and other neurological disorders.

作用機序

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward and motivation, and the dopamine D3 receptor is thought to play a role in regulating these processes. By blocking the dopamine D3 receptor, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may reduce the rewarding effects of drugs of abuse and other addictive behaviors.
Biochemical and Physiological Effects:
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a potential treatment for addiction. It has also been studied for its effects on schizophrenia, as the dopamine D3 receptor has been implicated in the pathophysiology of this disorder. In addition, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models.

実験室実験の利点と制限

One advantage of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its limited solubility in water, which can make it difficult to administer in experiments. In addition, the complex synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may make it difficult to produce large quantities for use in experiments.

将来の方向性

There are several future directions for research on N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for schizophrenia, as the dopamine D3 receptor has been implicated in the pathophysiology of this disorder. In addition, future research may focus on developing more efficient synthesis methods for N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and improving its solubility in water for use in experiments.

合成法

The synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, including the reaction of 4-benzoylpiperazine with 4-fluoronitrobenzene to form 4-(4-benzoylpiperazin-1-yl)nitrobenzene. The nitro group is then reduced to an amino group, and the resulting compound is reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to form N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. The synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex process that requires expertise in organic chemistry.

科学的研究の応用

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It is a selective antagonist of the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a potential treatment for addiction. It has also been studied for its effects on schizophrenia, as the dopamine D3 receptor has been implicated in the pathophysiology of this disorder.

特性

分子式

C26H25N3O4

分子量

443.5 g/mol

IUPAC名

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C26H25N3O4/c30-25(20-6-11-23-24(18-20)33-17-16-32-23)27-21-7-9-22(10-8-21)28-12-14-29(15-13-28)26(31)19-4-2-1-3-5-19/h1-11,18H,12-17H2,(H,27,30)

InChIキー

LQWYEXCCDMWGMB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=CC=C5

正規SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。